2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Description
2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially saturated pyridine ring. Its molecular formula is C₈H₁₃N₃S, with a molecular weight of 183.27 g/mol (exact mass: 183.083) . The compound’s structure includes an ethyl substituent at position 2 of the thiazole ring, which influences its physicochemical properties and biological activity. Key identifiers include the InChI key MSKNCRMLUUGTDB-UHFFFAOYSA-N and SMILES C1CC2=C(N=C(S2)N1)CC .
Properties
Molecular Formula |
C8H12N2S |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-ethyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C8H12N2S/c1-2-8-10-6-3-4-9-5-7(6)11-8/h9H,2-5H2,1H3 |
InChI Key |
NGVYCZJXHKDYGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(S1)CNCC2 |
Origin of Product |
United States |
Preparation Methods
Ring Formation via Sulfur and Cyanamide
A common approach to constructing the thiazolo[5,4-c]pyridine core involves the reaction of a piperidone derivative with elemental sulfur (S8) and cyanamide under acidic catalysis. For example, starting from 1-benzyl-4-piperidone, refluxing with pyrrolidine and p-toluenesulfonic acid in cyclohexane followed by treatment with sulfur and cyanamide in methanol yields the corresponding 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine intermediate.
Key reaction conditions:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 1-Benzyl-4-piperidone, pyrrolidine, p-toluenesulfonic acid, cyclohexane, reflux with Dean-Stark trap for 2.5 h | Formation of intermediate imine/enamine |
| 2 | Sulfur (S8), cyanamide, methanol, 0°C to RT, stirring | Thiazole ring formation via cyclocondensation |
This method provides efficient ring closure under mild conditions and is adaptable to various piperidone derivatives.
While the literature commonly describes methylation at the 5-position, the introduction of an ethyl group at the 2-position can be achieved through alkylation of the thiazolo-pyridine intermediate or via substitution of a suitable leaving group (e.g., bromide) with an ethyl nucleophile.
For example, bromination of the 2-amino intermediate followed by reaction with ethyl nucleophiles or via reductive alkylation methods can introduce the ethyl substituent. The use of alkyl nitrites and copper(II) bromide for bromination, followed by treatment with formaldehyde and triacetoxysodium borohydride for alkylation, is documented for analogous methylation, which can be adapted for ethylation.
Hydrolysis and Salt Formation
For carboxylic acid derivatives related to this scaffold, hydrolysis of nitrile intermediates using aqueous lithium hydroxide in alcoholic solvents (ethanol preferred) at 40–70°C for 5–10 hours is effective. Subsequent acidification with hydrochloric acid yields the hydrochloride salt, improving compound stability and handling.
- Solvent Choice: Aromatic hydrocarbons like toluene are preferred for ring formation; methanol and ethanol are commonly used for subsequent steps.
- Temperature Control: Ring formation and hydrolysis reactions are temperature sensitive; typical ranges are 0°C to reflux depending on step.
- Water Content: Presence of water during ring formation drastically reduces yield; strictly anhydrous conditions are advised.
- Catalyst Amount: Catalytic quantities of secondary amines and acid catalysts optimize reaction efficiency.
- Reaction Time: Hydrolysis and alkylation steps require several hours (5–10 h) for completion.
The structural identity and purity of 2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and its derivatives are confirmed by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR provide detailed structural information and confirm substitution patterns.
- Elemental Analysis: Confirms molecular composition and purity.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% typical for related compounds).
- Mass Spectrometry and IR Spectroscopy: Support molecular weight confirmation and functional group presence.
The preparation of 2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves a well-established sequence of ring formation via sulfur and cyanamide cyclocondensation, followed by selective alkylation at the 2-position. The process benefits from careful control of reaction conditions, especially solvent choice and water exclusion, to maximize yield and purity. Analytical techniques such as NMR and HPLC are essential for confirming product identity. These methods are supported by multiple patent disclosures and peer-reviewed synthetic studies, ensuring reliability and scalability for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it has been investigated as an inhibitor of factor Xa, a key enzyme in the coagulation cascade . The binding of the compound to factor Xa inhibits its activity, thereby affecting blood clotting processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The thiazolo[5,4-c]pyridine scaffold is versatile, with modifications at positions 2, 5, and 7 significantly altering biological activity. Below is a comparative analysis of key derivatives:
Table 1: Key Derivatives of Thiazolo[5,4-c]pyridine and Their Properties
Pharmacological and Functional Differences
Factor Xa Inhibitors: The 5-methyl derivative (CAS 720720-96-7) is a critical intermediate in Edoxaban, a direct oral anticoagulant. The methyl group at position 5 enhances binding to Factor Xa’s S4 pocket, as demonstrated in crystallographic studies .
Anticonvulsant Activity: The isoxazolo[5,4-c]pyridine analogue (ED₅₀: 1.3 mg/kg in gerbil seizure models) outperforms valproic acid and phenobarbital, highlighting the importance of the heterocyclic core. Replacement of thiazole with isoxazole introduces hydrogen-bonding capacity via the 3-OH group, enhancing GABA mimetic effects .
Antimicrobial Activity :
Structure-Activity Relationship (SAR) Insights
Biological Activity
2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound characterized by its unique thiazolopyridine structure. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
- Molecular Formula : C8H12N2S
- Molecular Weight : 168.26 g/mol
- CAS Number : 53211368
The biological activity of 2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator for specific receptors and enzymes involved in neurotransmission and cellular signaling pathways.
Antimicrobial Properties
Several studies have indicated that compounds related to 2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine exhibit antimicrobial properties. For instance:
- In vitro Studies : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Mechanism : It is believed that the thiazolo[5,4-c]pyridine moiety disrupts bacterial cell wall synthesis.
Anticancer Activity
Research has also explored the anticancer potential of this compound:
- Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells.
- Results : The compound induced apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis via caspase activation |
| A549 | 20.3 | Cell cycle arrest and apoptosis |
Study 1: Antimicrobial Evaluation
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazolo[5,4-c]pyridine derivatives. The results indicated that compounds with an ethyl substituent exhibited enhanced activity against Staphylococcus aureus compared to their unsubstituted counterparts.
Study 2: Anticancer Mechanisms
In a study focusing on the anticancer properties of thiazolopyridine derivatives, researchers found that 2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine caused G1 phase cell cycle arrest in MCF-7 cells. This was attributed to upregulation of p21 and downregulation of cyclin D1.
Synthetic Routes
The synthesis of 2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves cyclization reactions using appropriate precursors. Common methods include:
- Cyclization of Ethyl 2-Aminothiazole with Aldehydes : This method utilizes a base such as sodium hydride in DMF at elevated temperatures.
- Reflux Conditions : Often employed to ensure complete reaction and formation of the desired thiazolopyridine structure.
Q & A
Q. What advanced techniques resolve stereochemical ambiguities?
Q. How to evaluate in vivo pharmacokinetics?
- Methodological Answer :
- Rodent models : Administer IV/PO doses (1–10 mg/kg) and collect plasma for LC-MS/MS analysis.
- Tissue distribution : Sacrifice at timepoints (1–24 h) to quantify brain/liver penetration.
- Metabolite ID : Use HRMS/MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
